![molecular formula C16H13ClN2O2 B1344682 3-[4-(苄氧基)苯基]-5-(氯甲基)-1,2,4-恶二唑 CAS No. 937650-48-1](/img/structure/B1344682.png)

3-[4-(苄氧基)苯基]-5-(氯甲基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound. It is related to the class of compounds known as oxadiazoles . Oxadiazoles are five-membered heterocycles that are particularly useful in organic synthesis . They have been studied extensively and have a variety of applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of oxadiazoles, including “3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole”, often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process can be catalyzed using a radical approach . The protodeboronation has been used in the formal total synthesis of various compounds .Molecular Structure Analysis

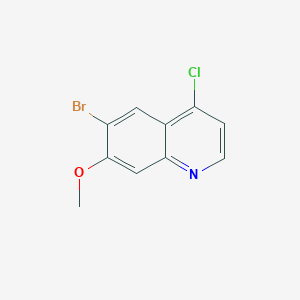

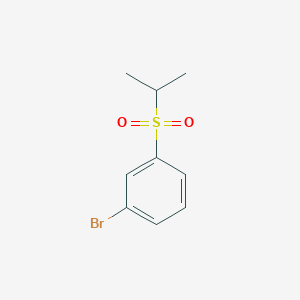

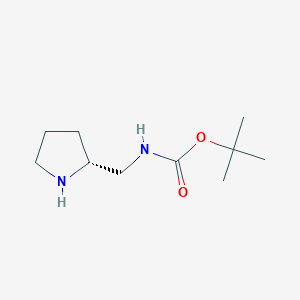

The molecular structure of “3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole” consists of a five-membered oxadiazole ring attached to a phenyl ring through a benzyloxy group . The oxadiazole ring also has a chloromethyl group attached to it .科学研究应用

合成和介晶行为

合成并表征了一系列 1,3,4-恶二唑衍生物,以研究它们的相行为。化合物表现出具有宽温度范围的胆固醇液晶相,显示出液晶应用的潜力。这些化合物还显示出强烈的蓝色荧光发射,表明它们在光致发光材料中的用途 (Han 等人,2010 年)。

抗真菌活性

另一项研究重点关注合成具有显着抗真菌活性的 1,3,4-恶二唑衍生物,以对抗各种真菌病原体。这些化合物使用绿色化学工具合成,并在分子对接研究中显示出有希望的结果,表明它们作为抗真菌剂的潜力 (Nimbalkar 等人,2016 年)。

除草剂活性

对 4-烷氧基/苄氧基苯基四唑和 1,3,4-恶二唑的除草剂活性研究表明,这些化合物对某些农作物和杂草表现出良好的除草剂活性。本研究强调了 1,3,4-恶二唑衍生物在控制杂草生长中的农业应用 (Bao,2008 年)。

抗氧化性能

设计并合成了一系列新型的 1,3,4-恶二唑衍生物,显示出显着的抗氧化活性。这些发现突出了此类化合物在开发用于医疗和营养应用的新型抗氧化剂中的潜力 (Rabie 等人,2016 年)。

氟化物化学传感器

含有 1,3,4-恶二唑基团的化合物已被探索作为氟化物化学传感器。它们对氟离子表现出选择性和比色传感能力,表明它们在环境和分析化学中检测氟化物水平的潜在用途 (Ma 等人,2013 年)。

未来方向

The future research directions for “3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological applications. Given the diverse biological activities exhibited by oxadiazole derivatives , these compounds may have potential for development into therapeutic agents.

作用机制

Target of Action

The primary target of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to cell growth and proliferation. Inhibition of EGFR kinase can prevent the growth of cancer cells .

Mode of Action

The compound interacts with EGFR kinase, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the kinase, which prevents the kinase from performing its normal function.

Biochemical Pathways

The inhibition of EGFR kinase by 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole affects several biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell growth, proliferation, and survival . By inhibiting EGFR kinase, the compound can disrupt these pathways, leading to reduced growth and proliferation of cancer cells .

Result of Action

The result of the compound’s action is a decrease in the growth and proliferation of cancer cells . This is due to the inhibition of EGFR kinase and the disruption of the associated biochemical pathways . The compound has shown potent antiproliferative results against A549 cancer cell line .

属性

IUPAC Name |

5-(chloromethyl)-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQJNKCXEAWCGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)